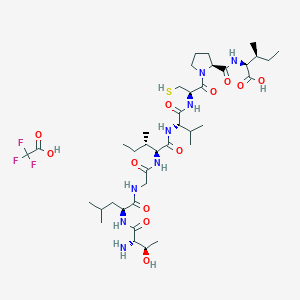

Hpv16 E7 (86-93) (tfa)

Description

BenchChem offers high-quality Hpv16 E7 (86-93) (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hpv16 E7 (86-93) (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H67F3N8O12S |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |

InChI Key |

IQEFJFXRVIOSTM-CBUKHBBPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HPV16 E7 (86-93) (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is a primary etiological agent for cervical and other anogenital cancers. The viral oncoprotein E7 plays a crucial role in the malignant transformation of infected cells, making it a key target for therapeutic interventions. This technical guide delves into the core mechanism of action of the HPV16 E7 (86-93) peptide, a synthetic vaccine candidate, and the immunological responses it elicits. The trifluoroacetic acid (TFA) designation refers to its common use in peptide synthesis and purification.

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, is a human leukocyte antigen (HLA)-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[1] The fundamental principle behind its mechanism of action is to stimulate the host's immune system to recognize and eliminate cells expressing the HPV16 E7 oncoprotein.[1]

Core Mechanism of Action: A Cellular and Molecular Perspective

The therapeutic efficacy of the HPV16 E7 (86-93) peptide vaccine hinges on its ability to induce a robust and specific CTL response. This process involves a series of well-orchestrated cellular and molecular events.

Antigen Presentation

The journey begins with the introduction of the synthetic HPV16 E7 (86-93) peptide into the body. As an exogenous peptide, it is taken up by professional antigen-presenting cells (APCs), primarily dendritic cells (DCs). Inside the APC, the peptide is loaded onto MHC class I molecules, specifically the HLA-A*0201 allele, and transported to the cell surface for presentation to CD8+ T-cells.

T-Cell Priming and Activation

Naive CD8+ T-cells with T-cell receptors (TCRs) that specifically recognize the HPV16 E7 (86-93) peptide-MHC class I complex are then activated. This activation is a two-signal process, requiring the primary signal from the TCR-peptide-MHC interaction and a co-stimulatory signal from the interaction of molecules like CD28 on the T-cell with B7 molecules on the APC.

Clonal Expansion and Differentiation

Upon successful activation, the naive CD8+ T-cells undergo rapid clonal expansion, proliferating into a large population of antigen-specific T-cells. These cells then differentiate into effector CTLs, which are the primary mediators of anti-tumor immunity in this context. A subset of these activated T-cells also develops into memory T-cells, providing long-term surveillance against HPV16-expressing cells.

Target Cell Recognition and Elimination

The newly generated CTLs circulate throughout the body and survey for cells presenting the HPV16 E7 (86-93) epitope on their MHC class I molecules. Upon recognition of a target cell, such as an HPV16-infected cervical cancer cell, the CTL initiates a cytotoxic attack. This is primarily mediated through two pathways:

-

Perforin-Granzyme Pathway: CTLs release perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell and induce apoptosis (programmed cell death).

-

Fas-FasL Pathway: The Fas ligand (FasL) on the surface of the CTL binds to the Fas receptor (Fas) on the target cell, triggering an apoptotic signaling cascade.

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating HPV16 E7 peptide vaccines, including the E7 (86-93) epitope.

Table 1: Clinical and Virological Responses in a Phase I Trial of an HPV16 E7 Peptide Vaccine

| Outcome Measure | Number of Patients | Percentage | Citation |

| Clinical Response | |||

| Complete Dysplasia Clearance | 3/18 | 17% | [2] |

| Partial Regression of Lesions | 6/18 | 33% | [2] |

| Virological Response | |||

| Viral Clearance from Cervical Scrapings | 12/18 | 67% | [2] |

Table 2: Immunological Responses in a Phase I Trial of an HPV16 E7 Peptide Vaccine

| Immunological Assay | Number of Responders/Total Patients | Percentage | Citation |

| Increased E7-Specific Cytokine Release | 10/16 | 63% | [2] |

| Increased S100+ Dendritic Cell Infiltrate | 6/6 | 100% | [2] |

Detailed Experimental Protocols

Chromium-51 Release Assay for CTL Activity

This assay measures the ability of CTLs to lyse target cells.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.

Protocol:

-

Target Cell Preparation:

-

Target cells (e.g., T2 cells pulsed with the HPV16 E7 (86-93) peptide) are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Labeled cells are washed multiple times to remove excess ⁵¹Cr.

-

-

Co-culture:

-

Effector cells (CTLs isolated from patient PBMCs) are co-cultured with labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubate for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

The plate is centrifuged, and the supernatant from each well is collected.

-

The radioactivity in the supernatant is measured using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Spontaneous release: Target cells incubated with media alone.

-

Maximum release: Target cells lysed with a detergent.

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

IFN-γ ELISPOT Assay

This assay quantifies the number of antigen-specific, IFN-γ-secreting T-cells.

Principle: PBMCs are stimulated with the HPV16 E7 (86-93) peptide in a well coated with an anti-IFN-γ antibody. If a T-cell secretes IFN-γ, it is captured by the antibody. A second, enzyme-linked anti-IFN-γ antibody is added, followed by a substrate that produces a colored spot for each IFN-γ-secreting cell.

Protocol:

-

Plate Coating: A 96-well ELISPOT plate is coated with a capture anti-IFN-γ antibody overnight.

-

Cell Plating and Stimulation:

-

Patient PBMCs are added to the wells.

-

The HPV16 E7 (86-93) peptide is added to stimulate the cells.

-

Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).

-

Incubate for 18-24 hours at 37°C.

-

-

Detection:

-

Cells are washed away.

-

A biotinylated detection anti-IFN-γ antibody is added and incubated.

-

Streptavidin-alkaline phosphatase is added.

-

A substrate is added, which forms colored spots at the sites of IFN-γ secretion.

-

-

Spot Counting: The spots are counted using an automated ELISPOT reader.

Immunohistochemistry for CD4+ and CD8+ T-cell Infiltration

This technique is used to visualize and quantify T-cell subsets within tissue biopsies.

Principle: Specific antibodies conjugated to enzymes are used to detect CD4 and CD8 antigens on T-cells in formalin-fixed, paraffin-embedded tissue sections. The enzyme reacts with a chromogen to produce a colored precipitate, allowing for visualization under a microscope.

Protocol:

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded cervical or vulvar tissue biopsies are sectioned.

-

Sections are deparaffinized and rehydrated.

-

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

-

Staining:

-

Sections are incubated with primary antibodies specific for CD4 and CD8.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

A chromogen (e.g., DAB) is added to produce a colored signal.

-

The sections are counterstained with hematoxylin.

-

-

Analysis: The stained sections are examined under a microscope to assess the presence, distribution, and density of CD4+ and CD8+ T-cells within the lesion and surrounding stroma.

Conclusion

The HPV16 E7 (86-93) (TFA) peptide vaccine represents a targeted immunotherapeutic approach against HPV-associated malignancies. Its mechanism of action is centered on the induction of a specific CTL response capable of recognizing and eliminating cancer cells expressing the E7 oncoprotein. While clinical trials have demonstrated its immunogenicity, the modest clinical efficacy highlights the challenges posed by tumor immune evasion mechanisms. Future research and drug development efforts may focus on combination therapies that enhance antigen presentation and overcome the immunosuppressive tumor microenvironment to unlock the full therapeutic potential of this and similar peptide-based vaccines.

References

- 1. Infiltrating CD4 and CD8 lymphocytes in HPV infected uterine cervical milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I trial of a human papillomavirus (HPV) peptide vaccine for women with high-grade cervical and vulvar intraepithelial neoplasia who are HPV 16 positive - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunological Core of HPV16 E7 (86-93): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the TLGIVCPI Epitope in Anti-Tumor Immunity

This technical guide provides a comprehensive analysis of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide spanning amino acids 86-93, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI). This peptide is a well-characterized HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope and a focal point in the development of therapeutic vaccines against HPV-associated malignancies. This document details its immunological properties, the signaling pathways it triggers, and the experimental methodologies used for its characterization, offering a critical resource for researchers, scientists, and professionals in drug development.

Quantitative Immunological Parameters

The immunogenicity of the HPV16 E7 (86-93) peptide is underpinned by its strong interaction with the HLA-A*0201 molecule and its capacity to elicit robust T-cell responses. The following tables summarize key quantitative data from various studies, providing a comparative overview of its immunological potency.

Table 1: Binding Affinity of HPV16 E7 Peptides to HLA-A*0201

| Peptide Sequence | Amino Acid Position | Binding Affinity (IC50 nM) | Reference |

| YMLDLQPETT | 11-20 | 5 | Ressing et al., 1995 |

| LLMGTLGIV | 82-90 | 50 | Ressing et al., 1995 |

| TLGIVCPI | 86-93 | 5 | Ressing et al., 1995 |

IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide to HLA-A0201 molecules by 50%. Lower values indicate higher binding affinity.

Table 2: Interferon-γ (IFN-γ) Secretion in Response to HPV16 E7 (86-93) Stimulation

| Study Population | Stimulation Method | IFN-γ Secretion (pg/mL) | IFN-γ Secreting Cells (Spots/10^6 PBMCs) | Reference |

| Uninfected Individuals (HLA-A2+) | Peptide-pulsed Dendritic Cells | < 400 | < 200 | Chi et al., 2008 |

| HPV16 Infected Individuals (HLA-A2+) | Peptide-pulsed Dendritic Cells | > 400 | > 200 | Chi et al., 2008 |

| Patients with CIN Lesions (HLA-A2+) | Peptide-pulsed Dendritic Cells | > 400 | > 200 | Chi et al., 2008 |

| Cervical Cancer Patients (HLA-A2+) | Peptide-pulsed Dendritic Cells | < 400 (in most cases) | Variable | Chi et al., 2008 |

Table 3: T-Cell Proliferation in Response to HPV16 E7 Peptides

| Study Population | Peptide Stimulant | Stimulation Index (SI) | Reference |

| Patients infected with HPV-16, -31, or -33 | E7 peptide 109 (aa 72-97) | > 5.0 in 45.4% of patients | Kadish et al., 1994[1] |

| Patients infected with other HPV types | E7 peptide 109 (aa 72-97) | > 5.0 in 7.1% of patients | Kadish et al., 1994[1] |

| HPV-negative women | E7 peptide 109 (aa 72-97) | > 5.0 in 5.9% of patients | Kadish et al., 1994[1] |

*A Stimulation Index (SI) ≥ 5.0 was considered a positive lymphoproliferative response.

Signaling Pathways and Experimental Workflows

The interaction of the HPV16 E7 (86-93) peptide with the immune system initiates a cascade of signaling events, leading to the activation of cytotoxic T-lymphocytes and subsequent tumor cell lysis. The following diagrams, generated using the DOT language, illustrate these critical pathways and experimental procedures.

Caption: MHC Class I presentation of the HPV16 E7 (86-93) peptide.

Caption: TCR signaling upon recognition of the E7(86-93)-MHC complex.

Caption: Workflow for detecting IFN-γ secreting cells via ELISPOT.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible assessment of the immunological properties of the HPV16 E7 (86-93) peptide. The following sections provide methodologies for key assays.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of individual cells secreting a specific cytokine, such as IFN-γ, upon antigenic stimulation.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate, respectively

-

Recombinant human IL-2

-

HPV16 E7 (86-93) peptide (TLGIVCPI)

-

Control peptides (e.g., irrelevant peptide, positive control peptide like CEF)

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Wash buffer (PBS with 0.05% Tween-20)

Procedure:

-

Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2 x 10^5 PBMCs or purified T-cells per well.

-

Stimulation: Add the HPV16 E7 (86-93) peptide to the experimental wells at a final concentration of 10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin or CEF peptide pool).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: Wash the plate thoroughly with wash buffer to remove the cells.

-

Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFCs) per 10^6 cells.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells that are presenting the HPV16 E7 (86-93) peptide.

Materials:

-

Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides, or an HLA-A*0201-positive cell line)

-

Effector cells (in vitro expanded HPV16 E7 (86-93)-specific CTLs)

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

HPV16 E7 (86-93) peptide

-

96-well round-bottom plates

-

Lysis buffer (e.g., 1% Triton X-100)

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells in media containing the HPV16 E7 (86-93) peptide (10 µg/mL) and incubate for 1 hour at 37°C.

-

Co-incubation: Plate the peptide-pulsed target cells (e.g., 5 x 10³ cells/well) in a 96-well round-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous Release: Target cells with media only (no effector cells).

-

Maximum Release: Target cells with lysis buffer.

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with the HPV16 E7 (86-93) peptide.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

PBMCs or isolated T-cells

-

HPV16 E7 (86-93) peptide

-

Antigen-presenting cells (APCs), such as irradiated autologous PBMCs or dendritic cells

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

CFSE Labeling: Label the PBMCs or T-cells with CFSE according to the manufacturer's protocol.

-

Cell Plating: Plate the CFSE-labeled cells (e.g., 2 x 10^5 cells/well) in a 96-well round-bottom plate.

-

Stimulation: Add the HPV16 E7 (86-93) peptide (10 µg/mL) and APCs to the wells.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Staining: After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferating cells will have reduced CFSE fluorescence intensity as the dye is diluted with each cell division.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells within the CD8+ T-cell population. A stimulation index can be calculated by dividing the percentage of proliferating cells in the stimulated sample by the percentage in the unstimulated control.

Conclusion

The HPV16 E7 (86-93) peptide, TLGIVCPI, is a highly immunogenic, HLA-A0201-restricted CTL epitope that has been a cornerstone of research into therapeutic vaccines for HPV-associated cancers. Its high binding affinity to HLA-A0201 and its ability to induce potent IFN-γ production and T-cell proliferation underscore its potential. However, challenges remain, particularly concerning the natural processing and presentation of this epitope by tumor cells, which can be a mechanism of immune evasion. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate the immunological nuances of this critical epitope and to design more effective immunotherapies against HPV16-driven malignancies. A thorough understanding of its interaction with the immune system is paramount for the successful clinical translation of E7-targeted therapies.

References

In-Depth Technical Guide: Discovery and Characterization of HPV16 E7 (86-93)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the human papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acids 86-93. This epitope is a critical target in the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies.

Introduction

Human Papillomavirus type 16 is the primary etiological agent for the majority of cervical cancers and a significant proportion of other anogenital and oropharyngeal cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for cancer immunotherapy. The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI , has been identified as a potent, immunogenic epitope capable of eliciting robust cytotoxic T-lymphocyte (CTL) responses.

Discovery and Initial Characterization

The HPV16 E7 (86-93) peptide was identified through systematic screening of the HPV16 E7 oncoprotein for peptides with high binding affinity to the human leukocyte antigen (HLA)-A0201 molecule.[1] This allele is prevalent in a significant portion of the human population, making HLA-A0201-restricted epitopes valuable for broad vaccine applicability. The discovery was part of a broader effort to identify CTL epitopes from HPV16 E6 and E7 proteins that could serve as candidates for therapeutic vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HPV16 E7 (86-93) peptide.

Table 1: Binding Affinity to HLA-A*0201

| Peptide Sequence | HLA Allele | Binding Affinity | Method |

| TLGIVCPI | HLA-A*0201 | High | T2 Cell Binding Assay |

Table 2: Immunogenicity Data

The immunogenicity of HPV16 E7 (86-93) has been demonstrated through its ability to induce T-cell responses, as measured by IFN-γ release and cytotoxic activity.

| Assay Type | Effector Cells | Target Cells | E:T Ratio | Result |

| Chromium-51 Release Assay | E7 (86-93) pulsed PBMCs | CaSki (HPV16+, HLA-A2+) | 45:1 | 75.1% ± 4.2% specific lysis[2] |

| IFN-γ ELISPOT Assay | Splenocytes from HLA-A2 transgenic mice | Peptide-pulsed target cells | N/A | >20 Spot Forming Units (SFU) / 10^6 cells (considered positive)[3] |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of HPV16 E7 (86-93) are provided below.

HLA-A*0201 Binding Affinity Assay (T2 Cell-Based Assay)

This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A0201 molecules on the surface of T2 cells. T2 cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A0201 unless stabilized by an external peptide.

Materials:

-

T2 cells (ATCC® CRL-1992™)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

HPV16 E7 (86-93) peptide (TLGIVCPI)

-

Control high-affinity HLA-A*0201 binding peptide (e.g., influenza M1 58-66, GILGFVFTL)

-

Control low-affinity HLA-A*0201 binding peptide

-

FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Culture T2 cells in RPMI-1640 with 10% FBS.

-

Harvest and wash T2 cells with serum-free RPMI-1640.

-

Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well.

-

Add the HPV16 E7 (86-93) peptide and control peptides at various concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) to the respective wells. Include a "no peptide" control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.

-

After incubation, wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 50 µL of FACS buffer containing the FITC-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 expression. An increase in MFI compared to the "no peptide" control indicates peptide binding.

IFN-γ ELISPOT Assay

This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with the HPV16 E7 (86-93) peptide.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate, respectively

-

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

RPMI-1640 medium with 10% FBS

-

HPV16 E7 (86-93) peptide

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (irrelevant peptide or media alone)

-

ELISPOT plate reader

Procedure:

-

Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

-

Prepare effector cells (PBMCs or splenocytes) at a concentration of 2-5 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

-

Remove the blocking solution and add 100 µL of the cell suspension to each well.

-

Add 100 µL of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 µg/mL), positive control, or negative control to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then with PBS.

-

Add the substrate and monitor for spot development.

-

Stop the reaction by washing with distilled water once spots are clearly visible.

-

Allow the plate to dry completely and count the spots using an ELISPOT reader.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from lysed target cells.

Materials:

-

Effector cells (CTLs generated by stimulation with HPV16 E7 (86-93))

-

Target cells (e.g., CaSki cells or T2 cells pulsed with HPV16 E7 (86-93))

-

Sodium Chromate (Na2^51CrO4)

-

RPMI-1640 medium with 10% FBS

-

96-well V-bottom plate

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Incubate 1 x 10^6 target cells with 100 µCi of 51Cr in 100 µL of media for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove unincorporated 51Cr.

-

Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate.

-

Add 100 µL of effector cells at different concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Spontaneous Release Control: Add 100 µL of media instead of effector cells.

-

Maximum Release Control: Add 100 µL of 2% Triton X-100 solution instead of effector cells.

-

-

Incubation and Harvesting:

-

Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully harvest 100 µL of the supernatant from each well.

-

-

Counting:

-

Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.

-

-

Calculation:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: T-Cell activation signaling cascade initiated by recognition of the HPV16 E7 (86-93)-HLA-A*0201 complex.

Caption: Experimental workflow for the Chromium-51 release cytotoxicity assay.

References

- 1. genscript.com [genscript.com]

- 2. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018067689A1 - Novel hpv16 non hla-restricted t-cell vaccines, compositions and methods of use thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Binding Affinity of HPV16 E7 (86-93) to HLA-A*0201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acids 86-93, to the Human Leukocyte Antigen (HLA)-A*0201 allele. This interaction is a critical aspect of the cellular immune response to HPV16 infection and a key target for the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies.

Core Concepts

The HPV16 E7 oncoprotein is a key driver of cellular transformation in HPV-related cancers. The presentation of E7-derived peptides by HLA class I molecules on the surface of infected cells allows for their recognition by cytotoxic T lymphocytes (CTLs), leading to the elimination of these cells. The peptide spanning amino acids 86-93 of the E7 protein has been identified as an immunodominant epitope presented by the common HLA-A0201 allele.[1] Its binding affinity to HLA-A0201 is a crucial determinant of its immunogenicity.[1]

Quantitative Data on Binding Affinity

The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI , is consistently reported to have a very high binding affinity for the HLA-A*0201 molecule.[2][3] While a precise IC50 or Kd value is not consistently reported across the literature, studies have qualitatively demonstrated its superior binding capacity compared to other immunogenic peptides derived from the HPV16 E7 protein.[1][4]

| Peptide | Sequence | HLA Allele | Binding Affinity | Method | Reference |

| HPV16 E7 (86-93) | TLGIVCPI | HLA-A0201 | Very High | T2 Cell-Based Assay (Qualitative) | [1][4] |

| HPV16 E7 (11-20) | YMLDLQPETT | HLA-A0201 | High | T2 Cell-Based Assay (Qualitative) | [1] |

| HPV16 E7 (82-90) | LLMGTLGIV | HLA-A*0201 | High | T2 Cell-Based Assay (Qualitative) | [1] |

Note: The binding affinity for HPV16 E7 (86-93) is described as the highest among the three listed immunogenic peptides in the cited study by Ressing et al. (1995).[1]

Experimental Protocols

The binding affinity of peptides to HLA-A0201 is commonly determined using a T2 cell-based assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in low surface expression of unstable HLA-A0201 molecules. The binding of an exogenous peptide stabilizes these HLA molecules, leading to an increase in their surface expression, which can be quantified by flow cytometry.

T2 Cell-Based Peptide Binding Assay: Detailed Protocol

1. Cell Culture and Maintenance:

- Culture T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

- Subculture cells every 2-3 days to maintain logarithmic growth.

2. Peptide Preparation:

- Synthesize the HPV16 E7 (86-93) peptide (TLGIVCPI) with a purity of >95%.

- Dissolve the lyophilized peptide in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

- Further dilute the peptide stock solution in serum-free RPMI-1640 medium to the desired working concentrations for the assay.

3. Peptide Binding Assay:

- Harvest T2 cells and wash them twice with serum-free RPMI-1640 medium.

- Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium.

- In a 96-well U-bottom plate, add 100 µL of the T2 cell suspension to each well.

- Add 100 µL of the diluted peptide solutions at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM) to the respective wells.

- Include a positive control peptide with known high affinity for HLA-A0201 and a negative control (medium with DMSO alone).

- Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours to allow for peptide binding and stabilization of HLA-A0201 molecules.[5]

4. Flow Cytometry Analysis:

- After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).

- Resuspend the cells in 100 µL of PBS with 1% BSA.

- Add a fluorescently labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2-FITC) at the manufacturer's recommended concentration.

- Incubate the cells on ice for 30-45 minutes, protected from light.

- Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound antibody.

- Resuspend the cells in 200-500 µL of PBS for flow cytometry analysis.

- Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the FITC signal for each sample.

5. Data Analysis:

- Calculate the Fluorescence Index (FI) for each peptide concentration using the following formula: FI = (MFI with peptide - MFI without peptide) / MFI without peptide

- A higher FI value indicates stronger binding of the peptide to the HLA-A*0201 molecule.[6]

Signaling Pathways and Experimental Workflows

Experimental Workflow: T2 Cell-Based Binding Assay

Caption: Workflow for determining peptide binding affinity using the T2 cell-based assay.

Signaling Pathway: HPV16 E7 Interaction with the pRb-E2F Pathway

The HPV16 E7 oncoprotein plays a crucial role in overriding the cell cycle checkpoint controlled by the retinoblastoma protein (pRb). By binding to pRb, E7 disrupts the pRb-E2F transcription factor complex, leading to the release of E2F. Free E2F then activates the transcription of genes required for S-phase entry, promoting uncontrolled cell proliferation.

Caption: HPV16 E7 disrupts the pRb-E2F complex, promoting cell cycle progression.

Signaling Pathway: HPV16 E6 and its Impact on p53

While HPV16 E7 primarily targets pRb, the HPV16 E6 oncoprotein is responsible for the degradation of the tumor suppressor protein p53. E6 forms a complex with the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation. This abrogation of p53 function prevents apoptosis and facilitates the accumulation of genetic mutations.

Caption: HPV16 E6 mediates the degradation of p53 via the ubiquitin-proteasome pathway.

References

- 1. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. jpt.com [jpt.com]

- 4. A Conserved E7-derived Cytotoxic T Lymphocyte Epitope Expressed on Human Papillomavirus 16-transformed HLA-A2+ Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purity Standards of HPV16 E7 (86-93) Peptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control standards for the Human Papillomavirus Type 16 (HPV16) E7 (86-93) peptide. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and evaluate this immunogenic peptide for various research and therapeutic applications.

The HPV16 E7 (86-93) peptide, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope of the HPV16 E7 oncoprotein. Its ability to elicit an immune response makes it a significant target for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies, including cervical cancer.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing the HPV16 E7 (86-93) peptide is the Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol for Fmoc-Based SPPS of HPV16 E7 (86-93)

This protocol outlines the manual synthesis of the TLGIVCPI peptide. Automated synthesizers can also be programmed to follow these steps.

Materials:

-

Resin: Rink Amide resin is suitable for synthesizing a C-terminally amidated peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin can be used.[1]

-

Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water.

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Isoleucine):

-

Dissolve Fmoc-Ile-OH (3 equivalents to the resin loading capacity), HBTU/HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF. This step is recommended for long or difficult sequences to prevent the accumulation of deletion peptides.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Cys, Val, Ile, Gly, Leu, Thr).

-

Final Deprotection: After coupling the last amino acid (Threonine), remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

-

Peptide Precipitation and Washing:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.

-

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a lyophilized powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains various impurities, such as truncated sequences, deletion sequences, and products of side reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[2]

Experimental Protocol for Preparative RP-HPLC

Materials:

-

Crude lyophilized HPV16 E7 (86-93) peptide.

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Preparative RP-HPLC system with a C18 column.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.45 µm filter to remove any particulate matter.[3]

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

-

Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient (e.g., an increase of 1% Mobile Phase B per minute) is often effective for good separation.[4]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the target peptide.

-

Purity Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white powder.

Purity and Quality Control Standards

Ensuring the purity and correct identity of the synthetic peptide is crucial for reliable experimental results and for therapeutic applications. The following table summarizes the key analytical techniques and their corresponding purity standards.

| Analytical Technique | Purpose | Purity Standard for Research Use | Purity Standard for Drug Development |

| Reversed-Phase HPLC (RP-HPLC) | Determines the percentage of the target peptide relative to impurities.[5] | >95% | >98% |

| Mass Spectrometry (MS) | Confirms the molecular weight of the peptide and identifies impurities.[6] | Correct molecular weight confirmed. | Correct molecular weight confirmed; impurity profile characterized. |

| Amino Acid Analysis (AAA) | Determines the amino acid composition and quantifies the net peptide content.[7] | Composition consistent with sequence; provides accurate concentration. | Composition consistent with sequence; required for accurate dosing. |

Detailed Methodologies for Quality Control

Procedure:

-

Sample Preparation: Prepare a solution of the purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[5]

-

Analysis: Inject a small volume of the sample onto an analytical C18 column.

-

Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Detection: Monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[5]

-

Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[5]

Procedure:

-

Sample Preparation: Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[8]

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the protonated molecular ion of the peptide.

Procedure:

-

Hydrolysis: Accurately weigh a sample of the lyophilized peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[8]

-

Derivatization: Derivatize the amino acids to make them detectable.

-

Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.

-

Calculation: Determine the molar amount of each amino acid and calculate the net peptide content by comparing the total weight of the amino acids to the initial weight of the peptide sample.[7]

HPV16 E7 Oncoprotein Signaling Pathways

The HPV16 E7 (86-93) peptide is a processed epitope of the full-length E7 oncoprotein. The oncogenic activity of E7 is primarily attributed to its interaction with and degradation of the retinoblastoma tumor suppressor protein (pRb).[9][10] This interaction disrupts the cell cycle control, leading to uncontrolled cell proliferation.

The E7-pRb Interaction and Cell Cycle Dysregulation

The HPV16 E7 oncoprotein binds to the "pocket" domain of pRb, which is also the binding site for the E2F family of transcription factors. This interaction leads to the dissociation of the pRb-E2F complex. The released E2F transcription factors then activate the transcription of genes required for S-phase entry, thereby promoting cell cycle progression.[9] Furthermore, high-risk HPV E7 proteins, including that of HPV16, induce the degradation of pRb via the proteasome pathway.[9]

Other Signaling Pathways Modulated by HPV16 E7

Beyond its interaction with pRb, the HPV16 E7 oncoprotein has been shown to modulate other critical cellular signaling pathways, contributing to the malignant phenotype:

-

PI3K/AKT Pathway: HPV16 E7 can influence the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation.[11][12]

-

Wnt/β-catenin Pathway: Activation of the Wnt signaling pathway has been observed as a consequence of high-risk HPV E6 and E7 expression, leading to the accumulation of β-catenin in the nucleus.[13]

This guide provides a foundational understanding of the synthesis and quality control of the HPV16 E7 (86-93) peptide. Adherence to these protocols and purity standards is essential for the generation of reliable and reproducible data in research and for the development of safe and effective peptide-based therapeutics.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Analytical methods and Quality Control for peptide products [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. Induction of pRb Degradation by the Human Papillomavirus Type 16 E7 Protein Is Essential To Efficiently Overcome p16INK4a-Imposed G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Papillomavirus 16 E7 Promotes EGFR/PI3K/AKT1/NRF2 Signaling Pathway Contributing to PIR/NF-κB Activation in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Human Papillomavirus 16 E7 Oncoprotein Attenuates AKT Signaling To Promote Internal Ribosome Entry Site-Dependent Translation and Expression of c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation with HPV16 E7 (86-93) (TFA)

These protocols are intended for researchers, scientists, and drug development professionals working on cellular immunity and vaccine development related to Human Papillomavirus type 16 (HPV16). The following information details the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) or purified T cells with the HLA-A2 restricted HPV16 E7 (86-93) peptide (sequence: TLGIVCPI), often supplied as a trifluoroacetate (B77799) (TFA) salt.

Introduction

The HPV16 E7 oncoprotein is a critical target for therapeutic vaccines against HPV-associated malignancies, including cervical and head and neck cancers. The E7 (86-93) epitope is a well-characterized HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope. In vitro stimulation with this peptide is a fundamental technique to assess the presence, frequency, and function of E7-specific CD8+ T cells in clinical and preclinical samples. Common applications include evaluating vaccine immunogenicity, monitoring anti-tumor immune responses, and exploring the mechanisms of T cell activation. Key assays for evaluating the response to in vitro stimulation include the Enzyme-Linked Immunospot (ELISPOT) assay for detecting cytokine-secreting cells, cytokine release assays (e.g., ELISA) to quantify secreted cytokines, and proliferation assays to measure T cell expansion.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published protocols for the in vitro stimulation of T cells with the HPV16 E7 (86-93) peptide.

| Parameter | Assay Type | Value | Cell Type | Source |

| Peptide Concentration | Cytokine Release / T-Cell Stimulation | 10 µg/mL | PBMCs | |

| ELISPOT | 10 µM | PBMCs | ||

| Dendritic Cell Pulsing | 10 µM for 2 hours | Mature Dendritic Cells | ||

| Cell Density | ELISPOT | 1 x 10⁶ cells/well | PBMCs | |

| ELISPOT | 2 x 10⁵ cells/well | Splenocytes | ||

| Cytokine Release | 2 x 10⁶ PBMCs stimulated | PBMCs | ||

| Cytokine Release (Assay) | 1 x 10⁵ effector T cells with 1 x 10⁵ target cells | T cells, T2 cells | ||

| Incubation Time | T-Cell Culture for Expansion | 7 days | PBMCs with peptide-pulsed DCs | |

| ELISPOT | 40 hours | Splenocytes | ||

| Cytokine Release | 18 hours | T cells and target cells | ||

| Cytokine Levels (Post-Stimulation) | ELISA (IFN-γ) | >400 pg/mL considered a positive response in some studies | PBMCs from HPV16-infected individuals | |

| ELISPOT Results (Post-Stimulation) | IFN-γ Spots | >200 spots/1 x 10⁶ PBMCs in cultured cells from HPV16-infected populations | PBMCs | |

| IFN-γ Spots | >50 spots/1 x 10⁶ PBMCs in fresh cells from HPV16-infected populations | PBMCs | ||

| Interleukins for T-Cell Culture | IL-2 | 15 U/mL or 50 IU/mL | T-Cell Medium | |

| IL-7 | 15 U/mL | T-Cell Medium |

Experimental Protocols

IFN-γ ELISPOT Assay

This protocol is for the detection of IFN-γ secreting T cells at the single-cell level following stimulation with the HPV16 E7 (86-93) peptide.

Materials:

-

HPV16 E7 (86-93) peptide (TFA salt), e.g., from JPT Peptide Technologies or MedchemExpress[1]

-

96-well filtration plates for ELISPOT

-

Anti-human IFN-γ capture and detection antibodies

-

Enzyme conjugate (e.g., Streptavidin-HRP) and substrate (e.g., TMB or AEC)

-

PBMCs isolated from HLA-A2 positive donors

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phytohemagglutinin (PHA) as a positive control

-

DMSO as a negative control

Procedure:

-

Plate Coating: Coat the 96-well ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with culture medium containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating: Add 2 x 10⁵ to 1 x 10⁶ PBMCs per well.

-

Stimulation: Add the HPV16 E7 (86-93) peptide to the wells at a final concentration of 5-10 µg/mL. For the positive control, add PHA. For the negative control, add an equivalent dilution of DMSO.

-

Incubation: Incubate the plate for 18-40 hours at 37°C in a 5% CO₂ incubator[2].

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2-3 hours at room temperature.

-

Enzyme and Substrate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour. After a final wash, add the substrate and incubate until spots develop.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.

Cytokine Release Assay (ELISA)

This protocol measures the amount of IFN-γ secreted into the supernatant following T cell stimulation.

Materials:

-

HPV16 E7 (86-93) peptide

-

PBMCs from HLA-A2 positive donors

-

24-well and 96-well culture plates

-

Complete RPMI-1640 medium with 10% human AB serum

-

Recombinant human IL-2 and IL-7

-

T2 cells (HLA-A2 positive, TAP-deficient) as target cells

-

Human IFN-γ ELISA kit

Procedure:

-

T-Cell Expansion (Optional but recommended for higher sensitivity):

-

Incubate 2 x 10⁶ PBMCs with 10 µg/mL of HPV16 E7 (86-93) peptide in a 24-well plate.

-

After 2 days, add IL-2 (e.g., 50 IU/mL) and IL-7 (e.g., 15 U/mL).

-

Restimulate the T cells every 7-10 days with irradiated, peptide-pulsed autologous PBMCs. Culture for at least 7 days before the assay.

-

-

Peptide Pulsing of Target Cells:

-

Incubate T2 cells with 10 µg/mL of the HPV16 E7 (86-93) peptide for 2 hours at 37°C.

-

-

Co-incubation:

-

In a 96-well plate, co-culture 1 x 10⁵ expanded T cells (effectors) with 1 x 10⁵ peptide-pulsed T2 cells (targets) in a total volume of 200 µL of serum-free medium.

-

Incubate for 18 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

-

ELISA:

-

Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

-

In Vitro Stimulation using Dendritic Cells

For more potent T cell stimulation, dendritic cells (DCs) can be used as antigen-presenting cells.

Procedure:

-

DC Generation: Generate monocyte-derived mature DCs from PBMCs.

-

DC Pulsing: Pulse the mature DCs (e.g., 2 x 10⁵ cells) with 10 µM of the HPV16 E7 (86-93) peptide for 2 hours.

-

Co-culture: Wash the peptide-pulsed DCs and co-culture them with 2 x 10⁶ autologous PBMCs in a 24-well plate in the presence of IL-7 (15 U/mL).

-

IL-2 Addition: Add IL-2 (15 U/mL) two days later.

-

Downstream Assays: After 7 days of culture, the stimulated T cells can be used in ELISPOT, ELISA, or cytotoxicity assays.

Visualizations

Experimental Workflow for T-Cell Stimulation and Analysis

References

Application Notes and Protocols: Utilizing HPV16 E7 (86-93) Peptide in ELISPOT and Intracellular Cytokine Staining (ICS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) type 16 is a primary causative agent for a significant proportion of cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in these cancer cells, making it an attractive target for immunotherapeutic strategies. The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a well-characterized HLA-A2 restricted epitope. This peptide is utilized in immunological assays to detect and quantify HPV16 E7-specific T cell responses, which are crucial for viral clearance and anti-tumor immunity.[1][2] These application notes provide detailed protocols for employing the HPV16 E7 (86-93) peptide in Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) assays, along with representative data and workflow visualizations.

Data Presentation: Quantitative Analysis of HPV16 E7 (86-93) Specific T Cell Responses

The following tables summarize representative quantitative data from studies utilizing HPV16 E7 peptides in ELISPOT assays. These tables are intended to provide a reference for expected outcomes.

Table 1: ELISPOT Responses to HPV16 E7 Peptides in Vaccinated Patients

| Time Point | Peptide Stimulant | Response (IFN-γ spots/10^6 PBMC) | Statistical Significance (p-value) | Reference |

| Day 56 | E7 (86-93) | Significant increase from baseline | 0.05 | [3] |

| Day 84 | E7 (86-93) | Significant increase from baseline | 0.04 | [3] |

A positive ELISPOT response was defined as ≥20 spots/10^6 PBMC.[3]

Table 2: ELISPOT Responses in HPV16-Infected vs. Uninfected Individuals

| Population | Peptide Stimulant | IFN-γ spots/1 x 10^6 cultured PBMCs | Key Observation | Reference |

| HPV16-Infected | E7 (86-93) | >200 | Higher percentage of responders with >200 spots | [4] |

| Uninfected | E7 (86-93) | <200 | Lower percentage of responders with >200 spots | [4] |

Experimental Protocols

I. IFN-γ ELISPOT Assay for Detection of HPV16 E7 (86-93) Specific T Cells

This protocol details the steps to measure the frequency of IFN-γ secreting T cells in response to the HPV16 E7 (86-93) peptide.

Materials:

-

HPV16 E7 (86-93) peptide (TLGIVCPI)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

96-well PVDF-plates coated with anti-IFN-γ antibody

-

Culture medium (e.g., AIM-V supplemented with 5% human AB serum)

-

Antigen-presenting cells (APCs), such as peptide-pulsed dendritic cells or K562-HLA-A*0201 cells[5]

-

Recombinant human IL-2 and IL-7 (optional, for T cell expansion)

-

IFN-γ ELISPOT detection reagents (biotinylated anti-IFN-γ antibody, streptavidin-alkaline phosphatase, and substrate)

-

An ELISPOT reader

Protocol:

-

Preparation of Antigen-Presenting Cells (APCs):

-

Co-culture and Stimulation:

-

Add responder T cells (e.g., 5 x 10^4 PBMCs) and peptide-pulsed stimulator cells (e.g., 1 x 10^4 APCs) to each well of the anti-IFN-γ antibody-coated 96-well plate.[5]

-

Include appropriate controls:

-

Negative control: Responder cells with non-pulsed APCs.

-

Positive control: Responder cells with a mitogen (e.g., PHA) or Staphylococcal enterotoxin B.[7]

-

-

Incubate the plate overnight at 37°C in a CO2 incubator.[5]

-

-

Detection of IFN-γ Spots:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-alkaline phosphatase.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water.

-

-

Quantification:

-

Allow the plate to dry.

-

Count the spots in each well using an ELISPOT reader.

-

Express the results as spot-forming cells (SFCs) per 10^6 input cells.[7]

-

II. Intracellular Cytokine Staining (ICS) for HPV16 E7 (86-93) Specific T Cells

This protocol describes the detection of intracellular IFN-γ in T cells after stimulation with the HPV16 E7 (86-93) peptide, followed by flow cytometric analysis.

Materials:

-

HPV16 E7 (86-93) peptide (TLGIVCPI)

-

PBMCs

-

Culture medium

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Cell surface antibodies (e.g., anti-CD3, anti-CD8)

-

Fixation/Permeabilization buffer

-

Intracellular antibody (e.g., anti-IFN-γ)

-

Flow cytometer

Protocol:

-

Cell Stimulation:

-

Prepare cells at a concentration of 1x10^6 / ml in a 24-well plate.

-

Stimulate the cells with the HPV16 E7 (86-93) peptide.

-

As a positive control, stimulate cells with PMA/Ionomycin.

-

Include an unstimulated control.

-

Incubate for 2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 2-4 hours at 37°C.

-

-

Surface Staining:

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Add the fluorophore-conjugated anti-IFN-γ antibody to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with the permeabilization buffer, followed by a wash with PBS.[9]

-

Resuspend the cells in staining buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ positive cells within the CD8+ T cell population.

-

Visualizations

Signaling Pathway

References

- 1. HPV-16 E7-Specific Cellular Immune Response in Women With Cervical Intraepithelial Lesion Contributes to Viral Clearance: A Cross-Sectional and Longitudinal Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPV-16 E7-Specific Cellular Immune Response in Women With Cervical Intraepithelial Lesion Contributes to Viral Clearance: A Cross-Sectional and Longitudinal Clinical Study [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]

- 6. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]

Application Notes and Protocols: HPV16 E7 (86-93) for Cytotoxic T-Lymphocyte Induction

For Researchers, Scientists, and Drug Development Professionals

The Human Papillomavirus type 16 (HPV16) E7 protein is a critical oncoprotein in the development of cervical and other cancers. The peptide fragment spanning amino acids 86-93 of the E7 protein, with the sequence TLGIVCPI, has been identified as a potent, HLA-A2 restricted epitope for the induction of cytotoxic T-lymphocytes (CTLs).[1] These CTLs are capable of recognizing and eliminating HPV16-infected and cancerous cells, making the E7 (86-93) peptide a key target for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies.[1][2]

These application notes provide a comprehensive overview of the use of the HPV16 E7 (86-93) peptide for CTL induction, including quantitative data from immunogenicity studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity of the HPV16 E7 (86-93) peptide.

Table 1: Immunogenicity of HPV16 E7 Peptides in HLA-A*0201 Transgenic Mice

| Peptide Sequence | Amino Acid Position | HLA-A*0201 Binding Affinity | Immunogenicity in Transgenic Mice | Reference |

| YMLDLQPETT | 11-20 | High | Immunogenic | [1] |

| LLMGTLGIV | 82-90 | High | Immunogenic | [1] |

| TLGIVCPI | 86-93 | High | Immunogenic | [1] |

| Other tested peptides | Various | Lower | Less immunogenic | [1] |

Table 2: In Vitro CTL Induction in Healthy HLA-A*0201+ Donors

| Peptide Sequence | Amino Acid Position | Immunogenicity in vitro (CTL induction) | Reference |

| YMLDLQPETT | 11-20 | Highly Immunogenic | [1][3] |

| LLMGTLGIV | 82-90 | Highly Immunogenic | [1] |

| TLGIVCPI | 86-93 | Highly Immunogenic | [1][3] |

Table 3: Clinical Trial Data for HPV16 E7 Peptide Vaccines

| Trial Phase | Patient Population | Vaccine Composition | Immunological Response | Clinical Outcome | Reference |

| Phase I | 18 HLA-A2+ women with high-grade cervical/vulvar intraepithelial neoplasia | E7 (12-20) peptide with IFA. E7 (86-93) lipopeptide added for later cohorts. | Increased cytokine secretion in 10 of 16 patients. Augmented chromium release in 3 of 6 patients receiving the 86-93 lipopeptide. | 3 of 18 patients cleared their dysplasia. 12 of 18 patients cleared the virus from cervical scrapings. | [4] |

| Phase I/II | Patients with recurrent or residual cervical carcinoma | E7 (11-20) and E7 (86-93) peptides with a universal T-helper epitope. | No detectable HPV16-specific CTL response. Strong T-helper peptide-specific proliferation in 4 of 12 patients. | Limited clinical benefit. | [5] |

Experimental Protocols

Protocol 1: In Vitro Induction of HPV16 E7 (86-93)-Specific Cytotoxic T-Lymphocytes

This protocol describes the generation of HPV16 E7 (86-93)-specific CTLs from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Human IL-2

-

Human IL-7

-

HPV16 E7 (86-93) peptide (TLGIVCPI)

-

PBMCs from a healthy HLA-A2+ donor

-

24-well tissue culture plates

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from heparinized blood of a healthy HLA-A2+ donor by Ficoll-Paque density gradient centrifugation.

-

Generation of Dendritic Cells (DCs):

-

Culture PBMCs in a T75 flask for 2 hours at 37°C.

-

Collect the non-adherent cells (lymphocytes) and cryopreserve for later use.

-

Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin, GM-CSF, and IL-4 for 5-7 days to generate immature DCs.

-

Induce DC maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for the final 24-48 hours.

-

-

Peptide Pulsing:

-

Harvest mature DCs and wash with serum-free RPMI 1640.

-

Resuspend DCs at 1 x 10^6 cells/mL in serum-free RPMI 1640.

-

Add the HPV16 E7 (86-93) peptide at a final concentration of 10 µg/mL.

-

Incubate for 2 hours at 37°C with occasional agitation to allow for peptide binding to HLA-A2 molecules.[6]

-

Wash the peptide-pulsed DCs twice with complete RPMI 1640 to remove excess peptide.

-

-

Co-culture and CTL Expansion:

-

Thaw the cryopreserved autologous lymphocytes.

-

Co-culture the peptide-pulsed DCs with autologous lymphocytes at a DC:lymphocyte ratio of 1:10 in a 24-well plate.[6]

-

Culture the cells in complete RPMI 1640 supplemented with 10% human AB serum, IL-7 (15 U/mL), and IL-2 (15 U/mL, added 2 days later).[6]

-

Restimulate the T-cells every 7-10 days with irradiated autologous PBMCs pulsed with the HPV16 E7 (86-93) peptide.[4]

-

Expand the CTLs for 2-4 weeks, maintaining the cell density between 1-2 x 10^6 cells/mL.

-

Protocol 2: Cytotoxicity Assay (Chromium Release Assay)

This protocol is for assessing the lytic activity of the generated CTLs against target cells.

Materials:

-

Generated HPV16 E7 (86-93)-specific CTLs (effector cells)

-

T2 cells (HLA-A2+) or other HLA-A2+ target cell line (target cells)

-

HPV16 E7 (86-93) peptide

-

Control peptide (e.g., an irrelevant HLA-A2 binding peptide)

-

Sodium chromate (B82759) (51Cr)

-

Fetal bovine serum (FBS)

-

RPMI 1640 medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Preparation:

-

Label T2 cells with 100 µCi of 51Cr for 1 hour at 37°C.

-

Wash the labeled cells three times with RPMI 1640.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

Pulse one aliquot of target cells with the HPV16 E7 (86-93) peptide (10 µg/mL) and another with a control peptide for 1 hour at 37°C.

-

Wash the peptide-pulsed target cells.

-

-

Cytotoxicity Assay:

-

Plate the target cells (peptide-pulsed and unpulsed) at 5,000 cells/well in a 96-well V-bottom plate.

-

Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

For maximum release, add 5% Triton X-100 to a set of target cell wells.

-

For spontaneous release, add medium only to another set of target cell wells.

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Measurement of Chromium Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Harvest 100 µL of supernatant from each well.

-

Measure the radioactivity in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Protocol 3: IFN-γ ELISPOT Assay

This protocol is for quantifying the frequency of antigen-specific IFN-γ-secreting T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (or HRP)

-

BCIP/NBT substrate (or other appropriate substrate)

-

Generated HPV16 E7 (86-93)-specific CTLs or PBMCs

-

HPV16 E7 (86-93) peptide

-

Antigen-presenting cells (APCs), e.g., T2 cells or autologous monocytes

-

Positive control (e.g., PHA)

-

Negative control (no peptide)

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating:

-

Wash the plate and block with RPMI 1640 + 10% FBS.

-

Add responder cells (CTLs or PBMCs) to the wells.

-

Add APCs pulsed with the HPV16 E7 (86-93) peptide or control peptide.

-

Include positive control wells (e.g., with PHA) and negative control wells (responders and APCs without peptide).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

-

Wash and add the BCIP/NBT substrate.

-

-

Spot Development and Analysis:

-

Allow spots to develop until distinct spots are visible.

-

Stop the reaction by washing with distilled water.

-

Air-dry the plate and count the spots using an ELISPOT reader.

-

Visualizations

Caption: Workflow for in vitro induction of HPV16 E7 (86-93)-specific CTLs.

Caption: Signaling pathway for CTL activation by HPV16 E7 (86-93) peptide.

Caption: Logical flow of a chromium release cytotoxicity assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cervical Cancer: Development of Targeted Therapies Beyond Molecular Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8252893B2 - CD8 T cell epitopes in HPV 16 E6 and E7 proteins and uses thereof - Google Patents [patents.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pulsing Dendritic Cells with HPV16 E7 (86-93) Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for pulsing dendritic cells (DCs) with the human papillomavirus type 16 (HPV16) E7 (86-93) peptide. This peptide, with the amino acid sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is a key target in the development of immunotherapies for HPV-associated malignancies.[1] These protocols are intended for research and preclinical development purposes.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves loading them ex vivo with specific antigens, such as the HPV16 E7 (86-93) peptide. These antigen-loaded DCs can then be used to stimulate and expand antigen-specific T cells in vitro or be administered as a cellular vaccine to elicit an anti-tumor immune response in vivo. The subsequent activation of CD8+ T cells can lead to the specific killing of tumor cells expressing the HPV16 E7 oncoprotein. This protocol outlines the generation of monocyte-derived DCs, peptide pulsing, maturation, and subsequent co-culture with T cells for functional analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful pulsing of dendritic cells with the HPV16 E7 (86-93) peptide, compiled from various studies.

Table 1: Reagents and Working Concentrations

| Reagent | Working Concentration | Purpose | Reference |

| GM-CSF | 1000 U/mL | Differentiation of monocytes into immature DCs | [1] |

| IL-4 | 1000 U/mL | Differentiation of monocytes into immature DCs | [1] |

| HPV16 E7 (86-93) Peptide | 5 - 20 µg/mL | Antigen for pulsing DCs | [1][2] |

| β2-microglobulin | 2.5 µg/mL | Stabilization of peptide-MHC class I complexes | [2] |

| CpG ODN 1826 | 10 µM | DC maturation stimulus | [3] |

| Lipopolysaccharide (LPS) | 10 ng/mL | DC maturation stimulus | [3] |

| IL-2 | 50 U/mL | T cell survival and proliferation | [4][5] |

| IL-7 | 10 ng/mL | T cell survival and expansion |

Table 2: Experimental Parameters

| Parameter | Range/Value | Notes | Reference |

| DC Seeding Density | 1 x 10^6 cells/mL | For peptide pulsing | [2] |

| Peptide Pulsing Time | 2 hours - Overnight | 2 hours at room temperature or 37°C is common. | [2][4] |

| DC Maturation Time | 16 - 24 hours | Following peptide pulsing. | [3] |

| T Cell to DC Ratio | 10:1 | For co-culture experiments (T cell:DC). | [2] |

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells (iDCs) from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human GM-CSF

-

Human IL-4

-

6-well tissue culture plates

Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To enrich for monocytes, plate the PBMCs in 6-well tissue culture plates at a density of 5-10 x 10^6 cells/mL and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

After incubation, gently wash the plates with warm RPMI 1640 to remove non-adherent cells.

-